4(3H)-Quinazolinone, 3-(4-nitrophenyl)-2-(2-pyridinyl)-, also known as 6-Nitro-3-(4-nitrophenyl)-2-(pyridin-2-yl)quinazolin-4(3H)-one, is a heterocyclic compound with significant pharmacological potential. This compound falls under the broader category of quinazolinones, which are known for their diverse biological activities, including antimalarial, antitumor, and anticonvulsant properties .
The compound is classified as a quinazolinone derivative, specifically featuring a nitrophenyl and pyridinyl substituent. Its chemical formula is , with a molar mass of 389.32 g/mol. The compound's CAS number is 58668-49-8, and it has been studied for its potential applications in medicinal chemistry .
The synthesis of 4(3H)-quinazolinone derivatives typically involves several methodologies. Recent advancements have highlighted various synthetic routes that include:
The molecular structure of 4(3H)-quinazolinone features a fused bicyclic system comprising a quinazoline core with nitrophenyl and pyridinyl substituents. Key structural data includes:
The presence of nitro groups significantly influences the electronic properties of the molecule, which may enhance its reactivity and biological activity.
4(3H)-quinazolinone can participate in various chemical reactions:
The mechanism of action for compounds like 4(3H)-quinazolinone primarily involves their interaction with biological targets such as enzymes or receptors:
Quantitative structure-activity relationship studies have further elucidated how structural modifications influence efficacy against specific biological targets.
Key physical properties include:
Chemical properties involve stability under standard laboratory conditions but may vary with exposure to light or moisture.
4(3H)-quinazolinone derivatives are explored for various applications in medicinal chemistry:
The 4(3H)-quinazolinone scaffold—a bicyclic structure featuring a benzene ring fused to a pyrimidinone ring—has evolved from a chemical curiosity to a privileged structure in medicinal chemistry. The first synthetic derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was reported by Griess in 1869 via anthranilic acid and cyanide condensation [6] [10]. By 1903, Gabriel established a robust synthesis of quinazoline through alkaline potassium ferricyanide oxidation of 3,4-dihydroquinazoline [6] [10]. The mid-20th century marked a pivotal shift with the identification of bioactive natural alkaloids like febrifugine from Dichroa febrifuga, demonstrating potent antimalarial properties [3] [9]. This spurred the development of synthetic derivatives, culminating in FDA-approved drugs such as the sedative-hypnotic methaqualone (1950s) and, more recently, kinase inhibitors like afatinib [5] [9]. The scaffold’s versatility arises from its six modifiable positions (2, 3, 5, 6, 7, 8), enabling tailored pharmacokinetic and pharmacodynamic profiles [3] [5].
Table 1: Historical Milestones in Quinazolinone Development
Year | Milestone | Significance |
---|---|---|
1869 | Griess synthesizes 2-cyano-3,4-dihydro-4-oxoquinazoline | First quinazolinone derivative |
1887 | Weddige proposes "quinazoline" nomenclature | Standardized chemical identity |
1951 | Methaqualone introduced as sedative-hypnotic | First major therapeutic application |
2000s | Discovery of natural quinazolinones (e.g., Dictyoquinazol A) | Expanded biological relevance |
2010s | Quinazolinones developed as PBP2a inhibitors for MRSA | Novel mechanism against antibiotic-resistant bacteria |
Quinazolinones represent a critical chemotype in combating antibiotic resistance due to their non-β-lactam mechanism and oral bioavailability. Unlike conventional antibiotics, they inhibit penicillin-binding proteins (PBPs)—key enzymes in bacterial cell wall biosynthesis—without structural similarity to β-lactams [2] [4]. Derivatives like 3-(5-carboxy-2-fluorophenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.03 μg/mL [2] [4]. Their ability to synergize with β-lactams (e.g., piperacillin-tazobactam) restores efficacy against resistant strains by binding the allosteric site of PBP2a, forcing conformational opening of the active site for β-lactam binding [4] [7]. This dual mechanism delays resistance emergence, addressing a critical limitation of monotherapies [2] [8]. Additionally, their favorable pharmacokinetics (e.g., low clearance, high oral bioavailability) enable outpatient treatment of invasive infections [4] [7].
Table 2: Advantages of Quinazolinones vs. Traditional Antibiotics
Property | Quinazolinones | Traditional Antibiotics (e.g., β-Lactams) |
---|---|---|
Mechanism | Non-β-lactam PBP inhibition + allosteric activation | Covalent binding to PBP active site |
Bioavailability | High oral bioavailability | Mostly intravenous (e.g., ceftaroline) |
Resistance Mitigation | Synergizes with β-lactams; low resistance frequency | Rapid resistance development (e.g., mecA mutation) |
Spectrum | Gram-positive focus (MRSA, E. faecium) | Broad-spectrum (but compromised by ESKAPE pathogens) |
The ESKAPE pathogens (Enterococcus faecium, S. aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter spp.) account for >65% of hospital-acquired infections globally, with MRSA alone responsible for ~10,600 annual U.S. deaths [1] [7]. Resistance in MRSA is primarily mediated by PBP2a, an acquired penicillin-binding protein with a closed active site conformation that excludes β-lactams [2] [4]. Allosteric inhibitors like 3-(4-nitrophenyl)-2-(2-pyridinyl)-4(3H)-quinazolinone overcome this by:
This approach is vital given the clinical obsolescence of β-lactams against MRSA and the lack of oral alternatives among newer anti-MRSA agents (e.g., linezolid requires IV administration) [1] [7]. Quinazolinones fill this gap with synthetically tunable scaffolds that evade existing resistance mechanisms.
Table 3: MRSA Threat Profile and Therapeutic Gaps
Parameter | Data | Therapeutic Challenge |
---|---|---|
Annual U.S. Deaths (MRSA) | >10,600 (2019 CDC estimate) | Mortality exceeds HIV/AIDS and tuberculosis combined |
β-Lactam Resistance Mechanism | PBP2a with closed active site conformation | β-Lactams cannot access active site |
Current Anti-MRSA Agents | Ceftaroline, linezolid, tedizolid | Limited oral options; emerging resistance |
Quinazolinone Advantage | Allosteric PBP2a opening + oral dosing | Re-sensitizes MRSA to β-lactams; outpatient compatible |
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1